molecular formula C20H33BrN2O2 B2744026 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide CAS No. 484048-70-6

2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

Katalognummer: B2744026
CAS-Nummer: 484048-70-6
Molekulargewicht: 413.4
InChI-Schlüssel: GAGYRXAMCCECTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is a structurally complex molecule featuring a bicyclo[2.2.1]heptane (norbornane) core modified with bromo, oxo, and methyl substituents. The amide nitrogen is linked to a 2,2,6,6-tetramethylpiperidin-4-yl group, which introduces significant steric bulk and lipophilicity.

Eigenschaften

IUPAC Name

2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BrN2O2/c1-16(2)10-12(11-17(3,4)23-16)22-15(25)20-9-8-19(7,18(20,5)6)14(24)13(20)21/h12-13,23H,8-11H2,1-7H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYRXAMCCECTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic amide derivative that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and its mechanism of action.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a bicyclo[2.2.1]heptane core with several functional groups that contribute to its biological activity. The presence of a bromine atom and a piperidine moiety enhances its reactivity and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of human macrophage migration inhibitory factor (huMIF), which plays a crucial role in inflammatory responses. Specifically, it prevents the translocation of NF-kB to the nucleus and reduces the upregulation of inducible nitric oxide synthase (iNOS), thereby decreasing nitric oxide production—an established mediator of inflammation .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by Annexin-V staining and caspase activation assays. For instance, one study reported an IC50 value of 34.3 μM against RAW 264.7 cells, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell survival. The inhibition of huMIF-mediated pathways suggests that it could serve as a therapeutic agent for diseases characterized by chronic inflammation and cancer.

Case Studies

Study ReferenceCell LineIC50 Value (μM)Mechanism
RAW 264.734.3Apoptosis induction via caspase activation
Vero CellsNon-toxicInhibition of huMIF activity
Various<0.001Anti-inflammatory effects through NF-kB inhibition

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action :

  • The primary target of this compound is the KCNQ2 and KCNQ4 potassium channels , which are essential for neuronal excitability.
  • By opening these channels, the compound modulates the flow of potassium ions across cell membranes, resulting in reduced neuronal excitability and altered electrical signaling in cells.

Case Studies :

  • A study demonstrated that derivatives of this compound exhibited promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. For instance, related compounds showed an IC50 value of 0.05 μM against MDA468 breast cancer cells.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties by stabilizing neuronal membranes and reducing excitotoxicity.

Mechanism of Action :

  • The opening of potassium channels contributes to membrane stabilization, which can protect neurons from damage caused by excessive stimulation or oxidative stress.

Research Findings :

  • Preclinical studies have shown that similar compounds can reduce markers of neuroinflammation and improve outcomes in models of neurodegenerative diseases .

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects.

Mechanism of Action :

  • It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response.

Research Findings :

  • In vitro studies have indicated that related compounds can significantly decrease levels of inflammatory markers in various cell types .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Reference
AnticancerInduction of apoptosis via mitochondrial pathwaysIC50 = 0.05 μM against MDA468 cells
NeuroprotectiveStabilization of neuronal membranesReduction in neuroinflammation markers
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokinesDecreased inflammatory markers in vitro

Vergleich Mit ähnlichen Verbindungen

Compound A :

2-Bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)bicyclo[2.2.1]heptane-1-carboxamide (CAS: 1005134-33-7)

  • Key Differences: The amide nitrogen is substituted with an 8-quinolinyl group (aromatic, planar) instead of a 2,2,6,6-tetramethylpiperidin-4-yl group (aliphatic, bulky). Both share the bromo, oxo, and methyl substituents on the norbornane core.

Compound B :

3,3-Dimethyl-2-methylene-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide (CAS: 622804-37-9)

  • Key Differences :
    • Features a methylene group at position 2 instead of bromo and oxo groups.
    • The amide nitrogen is linked to a 3-pyridinylmethyl group, which is smaller and less lipophilic than the tetramethylpiperidinyl group.

Compound C :

4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 2-[2-(4-nitrophenyl)acetyl]hydrazide (CAS: 622798-04-3)

  • Key Differences :
    • Contains a 2-oxabicyclo[2.2.1]heptane core (oxygen atom in the ring) instead of an all-carbon framework.
    • Substituted with a hydrazide group linked to a 4-nitrophenylacetyl moiety, introducing polar and electron-withdrawing properties.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₂H₃₄BrN₂O₂ (inferred) C₂₀H₂₁BrN₂O₂ C₁₈H₂₃N₂O C₁₉H₂₂N₄O₅
Molar Mass (g/mol) ~480 (estimated) 401.3 301.4 398.4
Density (g/cm³) ~1.4 (predicted) 1.486±0.06 N/A N/A
Boiling Point (°C) ~570 (estimated) 567.7±50.0 N/A N/A
pKa ~12 (predicted) 12.14±0.70 N/A N/A

Key Observations :

  • The bromo substituent in the target compound and Compound A increases molar mass and polarizability compared to non-halogenated analogs like Compound B.
  • The tetramethylpiperidinyl group in the target compound likely enhances lipophilicity (logP) compared to the aromatic 8-quinolinyl (Compound A) or polar pyridinylmethyl (Compound B) groups.

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis route for this compound?

  • Methodological Answer : The synthesis should prioritize regioselective bromination and carboxamide coupling. Key steps include:

  • Bicyclic Core Preparation : Optimize the Diels-Alder reaction for the bicyclo[2.2.1]heptane framework, ensuring proper stereochemistry.
  • Bromination : Use N-bromosuccinimide (NBS) under controlled radical conditions to avoid over-halogenation .
  • Piperidine Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the tetramethylpiperidinyl amine to the carboxamide group.
  • Purification : Apply column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, validated by TLC .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the deshielded carbonyl (3-oxo) peak at ~200 ppm in 13C^{13}C-NMR indicates ketone formation .
  • X-ray Crystallography : Resolve absolute configuration, particularly for the bicyclic core and piperidinyl moiety, using single-crystal diffraction (e.g., Mo-Kα radiation) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and bromine isotope patterns .

Q. How to align synthesis with a theoretical framework?

  • Methodological Answer : Ground the research in reaction mechanism theories (e.g., Baldwin’s rules for cyclization) or computational models (DFT for transition-state analysis). For example, predict steric hindrance in the bicyclic system using molecular orbital theory to guide solvent selection .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability?

  • Methodological Answer :

  • DFT Calculations : Simulate electron density maps to identify electrophilic sites (e.g., bromine substitution patterns) using Gaussian or ORCA software.
  • MD Simulations : Assess conformational stability of the tetramethylpiperidinyl group in polar solvents (water/acetone) with GROMACS .
  • ADMET Prediction : Use SwissADME to estimate bioavailability and metabolic pathways, critical for pharmacological applications .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational exchange broadening, which may mask true peaks .
  • Crystallographic Refinement : Apply SHELXL for disorder modeling in the piperidinyl group, using restraints for methyl torsional angles .

Q. What advanced separation techniques optimize yield in complex mixtures?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to separate diastereomers.
  • Membrane Technologies : Apply nanofiltration (e.g., 300 Da MWCO) to isolate low-molecular-weight intermediates .
  • Chiral Resolution : Employ amylose-based chiral stationary phases for enantiomeric excess determination .

Q. How to integrate AI for reaction optimization?

  • Methodological Answer :

  • COMSOL Multiphysics : Model heat transfer in exothermic steps (e.g., bromination) to prevent side reactions.
  • Machine Learning : Train a Random Forest model on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions for carboxamide coupling .

Methodological Notes

  • Theoretical Frameworks : Link synthesis to Woodward-Hoffmann rules for pericyclic reactions or Curtin-Hammett kinetics for selectivity .
  • Data Reproducibility : Document all synthetic steps in triplicate, reporting mean yields ± SD. Use QbD (Quality by Design) principles for DOE (Design of Experiments) .
  • Contradiction Management : Perform systematic literature reviews (e.g., PRISMA guidelines) to contextualize anomalous data, citing prior studies on analogous bicyclic systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.